2-Pentanethiol is a volatile, branched-chain secondary alkanethiol recognized for its potent sensory profile and specialized reactivity in polymer synthesis. Featuring a sulfhydryl (-SH) group positioned on the second carbon of a five-carbon backbone, it possesses distinct steric and electronic characteristics compared to linear primary thiols. With a boiling point of approximately 101–114 °C and a density of 0.827 g/mL, it serves as a highly effective nucleophile and a high-impact sensory compound. In industrial procurement, 2-pentanethiol is primarily sourced as a critical monomer for advanced thiol-ene photopolymerization, a sterically hindered precursor for organic synthesis, and an ultra-low threshold odorant for gas leak detection and flavor formulations .
Substituting 2-pentanethiol with its primary unbranched analog, 1-pentanethiol, fundamentally compromises both process stability and application-specific performance. In polymer manufacturing, primary thiols lack the necessary steric hindrance around the sulfur atom, leading to rapid, uncontrolled dark reactions and premature gelation in thiol-ene resins, which drastically reduces industrial shelf life [1]. In sensory and odorant applications, 1-pentanethiol activates entirely different olfactory receptors, yielding an oily or skunky profile rather than the targeted roasted, savory, and tropical notes unique to 2-pentanethiol [2]. Consequently, buyers must procure the exact secondary isomer to ensure formulation stability and precise sensory targeting.
The steric hindrance provided by the secondary thiol group in 2-pentanethiol significantly mitigates premature dark reactions in formulated photopolymer resins. Comparative studies demonstrate that secondary thiol-ene systems maintain thermal storage stability at 60 °C for over 7 days without gelation. In contrast, primary thiols like 1-pentanethiol exhibit high dark-reaction reactivity, resulting in premature gelation in under 3 days under identical conditions [1].
| Evidence Dimension | Formulation shelf life before gelation at 60 °C |
| Target Compound Data | >7 days (Secondary thiol systems) |
| Comparator Or Baseline | <3 days (Primary thiol systems, e.g., 1-pentanethiol) |
| Quantified Difference | >2.3x increase in thermal storage stability |
| Conditions | Thiol-ene resin formulation stored at 60 °C without photoinitiator activation |
Prevents premature curing and extends the workable shelf life of photopolymerizable resins and industrial adhesives, significantly reducing material waste.
For precision manufacturing applications such as 3D printing and microfluidics, volumetric shrinkage during curing is a critical failure point. Formulations utilizing secondary thiols like 2-pentanethiol exhibit significantly lower shrinkage compared to traditional industry benchmarks. While standard acrylate systems suffer from up to 13.9% volumetric shrinkage, secondary thiol-ene networks reduce this shrinkage to 7.6%, ensuring higher dimensional fidelity in the final cured product[1].
| Evidence Dimension | Volumetric shrinkage during polymerization |
| Target Compound Data | 7.6% shrinkage (Secondary thiol-ene systems) |
| Comparator Or Baseline | 13.9% shrinkage (Traditional acrylate benchmark systems) |
| Quantified Difference | 45.3% reduction in volumetric shrinkage |
| Conditions | UV-cured photopolymerization of resin networks |
Ensures high dimensional accuracy and reduces internal stress in manufactured microfluidic devices and precision optical coatings.
2-Pentanethiol is a high-impact sensory compound that interacts with the mammalian olfactory system with extreme specificity. Molecular profiling reveals that 2-pentanethiol specifically activates the ectopic odorant receptor OR2T11, which is responsible for its distinct savory and roasted notes. In direct contrast, its linear analog 1-pentanethiol selectively activates OR2T8, resulting in an entirely different sensory perception. This receptor specificity dictates that the two isomers cannot be used interchangeably in flavor or odorant formulations [1].
| Evidence Dimension | Ectopic odorant receptor (OR) activation |
| Target Compound Data | Specific activation of OR2T11 |
| Comparator Or Baseline | 1-Pentanethiol (Specific activation of OR2T8) |
| Quantified Difference | Divergent receptor binding profiles with no cross-activation |
| Conditions | In vitro cAMP luminescence assays for olfactory receptor activation |
Essential for procurement in the flavor, fragrance, and gas odorant industries where exact sensory notes and precise receptor targeting are required.
Due to its sterically hindered secondary thiol structure, 2-pentanethiol provides exceptional dark-storage stability. It is the preferred monomer for formulating UV-curable adhesives, 3D printing resins, and microfluidic device materials where premature gelation must be avoided and long shelf life is required[1].
In precision manufacturing, the 45.3% reduction in volumetric shrinkage offered by secondary thiol-ene systems over traditional acrylates makes 2-pentanethiol an ideal precursor for fabricating high-fidelity microfluidic channels and optical components without warping or stress-induced cracking[1].
Leveraging its specific activation of the OR2T11 olfactory receptor, 2-pentanethiol is procured as a high-impact odorant for natural gas and industrial systems. Its distinct, pungent profile ensures rapid human detection of leaks at parts-per-billion concentrations without the off-target sensory notes of primary thiols [2].
Flammable;Irritant